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Introduction

SR-29065 has emerged as a potent and selective synthetic agonist for the nuclear receptor
REV-ERBa. As a key regulator of circadian rhythm and metabolism, REV-ERBa represents a
promising therapeutic target for a range of disorders, including autoimmune diseases and
certain cancers. This technical guide provides a comprehensive overview of the
pharmacodynamics of SR-29065, detailing its mechanism of action, in vitro and in vivo effects,
and the experimental protocols utilized in its characterization.

Core Mechanism of Action

SR-29065 functions as a selective agonist of REV-ERBa, a nuclear receptor that acts as a
transcriptional repressor.[1][2] The primary mechanism involves the recruitment of the nuclear
receptor co-repressor (NCoR) complex to REV-ERBa target gene promoters, leading to the
suppression of their transcription.[1] Key downstream targets of this pathway include the core
clock components BMAL1 and CLOCK.[3] By activating REV-ERBa, SR-29065 enhances the
repression of these genes, thereby modulating the circadian clock and associated physiological
processes.[3]

Quantitative Pharmacodynamic Data
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The following tables summarize the key quantitative parameters that define the
pharmacodynamic profile of SR-29065.

: | Selectivi

Parameter Value Target Assay Type Reference
Cell-based

EC50 110 nM REV-ERBa Luciferase [3]
Reporter Assay

No significant
Selectivity affinity for REV- REV-ERBp( Not Specified [3]
ERBp

. bolic Stabili

Species Microsomal Stability (t%2) Reference
Murine 32 min [3]
Human 76 min [3]

vo Pl kinetics (Mice

Dose Route Cmax Tmax Ci12h Reference

50 mg/kg i.p. 12.2 uyM 2h ~0.8 uM [3]

In Vitro Efficacy Against Glioblastoma Stem Cells
(GSCs)
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Cell Line SR-29065 IC50 SR9009 IC50 SR9011 IC50 Reference
Data not Data not Data not
available in available in available in

GSC-1 ] ] ) [1]
provided search provided search provided search
results results results
Data not Data not Data not
available in available in available in

GSC-2 [1]

provided search

results

provided search

results

provided search

results

Note: While the reference indicates lower IC50 values for SR-29065 compared to SR9009 and
SR9011 in GSCs, the specific values were not available in the provided search results.

Signaling Pathway

The signaling cascade initiated by SR-29065 is central to its pharmacodynamic effects. The

following diagram illustrates this pathway.

R-2906 Binds and Activates REV-ERBa

Binds to

Mediates

BMALL/CLOCK
Promoter (RORE)

TRIBItS Transcription :)

Click to download full resolution via product page

Caption: SR-29065 activates REV-ERBa, leading to the recruitment of the NCoR co-repressor

complex and subsequent repression of BMAL1 and CLOCK gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols used to characterize the
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pharmacodynamics of SR-29065.

REV-ERBa Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15137125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Preparation

HEK293T cells cultured

'

Co-transfect with:
- Gal4-REV-ERBa-LBD
- UAS-Luciferase Reporter
- Renilla Luciferase (Control)

'

Plate transfected cells
in 96-well plates

Compound Treatment

Add serial dilutions
of SR-29065

Incubate for 24 hours

Data Acquisition & Analysis

Lyse cells

'

Measure Firefly and
Renilla luminescence

'

Normalize Firefly to
Renilla luminescence

Calculate EC50 values

using non-linear regression
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Caption: Workflow for determining the EC50 of SR-29065 using a REV-ERBa luciferase
reporter assay.

Detailed Steps:

e Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. Cells
are then co-transfected with three plasmids: one expressing the Gal4 DNA-binding domain
fused to the REV-ERBa ligand-binding domain (LBD), a second plasmid containing a
luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS),
and a third plasmid expressing Renilla luciferase for normalization of transfection efficiency.

o Compound Treatment: Transfected cells are plated in 96-well plates and treated with various
concentrations of SR-29065.

e Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and the
activities of both firefly and Renilla luciferases are measured using a luminometer.

o Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to
control for variations in cell number and transfection efficiency. The resulting data is then
plotted against the compound concentration, and the EC50 value is determined using a
sigmoidal dose-response curve fit.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

This in vivo model is used to assess the efficacy of SR-29065 in a mouse model of multiple
sclerosis.
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EAE Induction

Immunize female C57BL/6 mice (8-12 weeks old)
subcutaneously with MOG35-55 peptide
emulsified in Complete Freund's Adjuvant (CFA)

Administer Pertussis Toxin (PTX)
intraperitoneally on day 0 and day 2

Treatmen{ Regimen

Initiate treatment with SR-29065 (e.g., 25 or 50 mg/kg, i.p., b.i.d.)
or vehicle at the onset of clinical signs

Hndpoint Analysis

Monitoring and

Monitor mice daily for clinical signs of EAE
and record body weight

At study endpoint, collect CNS tissue

for histological and flow cytometric analysis

Click to download full resolution via product page

Caption: Workflow for the induction and treatment of the Experimental Autoimmune
Encephalomyelitis (EAE) mouse model.

Detailed Steps:

¢ Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of myelin
oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On
the day of immunization (day 0) and two days later, mice receive an intraperitoneal injection
of pertussis toxin to facilitate the entry of immune cells into the central nervous system.
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o Treatment: Upon the first appearance of clinical symptoms, mice are randomized into

treatment groups and receive either SR-29065 (at doses of 25 or 50 mg/kg, administered
intraperitoneally twice daily) or a vehicle control.[3]

Clinical Assessment: Mice are monitored and scored daily for the severity of clinical signs of
EAE, typically on a scale of 0 to 5, where 0 represents no signs of disease and 5 indicates a
moribund state. Body weight is also recorded daily.

Endpoint Analysis: At the conclusion of the study, tissues such as the brain and spinal cord
are collected for further analysis. This can include histological examination for inflammation
and demyelination, as well as flow cytometry to quantify the infiltration of various immune cell
populations, such as CD3+ and CD4+ T cells.[3]

Target Engagement Assay (In Vivo)

This assay is performed to confirm that SR-29065 engages its target, REV-ERBQq, in vivo and

modulates the expression of its downstream target genes.

Detailed Steps:

Animal Dosing: Mice are administered a single dose of SR-29065 or vehicle.

Tissue Collection: At a specified time point after dosing (e.g., 6 hours), liver tissue is
collected.

RNA Isolation and gPCR: Total RNA is isolated from the liver tissue, and quantitative real-
time PCR (gPCR) is performed to measure the mRNA expression levels of REV-ERBa target
genes, such as Bmall and Clock.

Data Analysis: The expression levels of the target genes in the SR-29065-treated group are
compared to those in the vehicle-treated group to determine the extent of target gene
repression. A significant decrease in the expression of Bmall and Clock indicates successful
target engagement by SR-29065.[3]

Conclusion
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SR-29065 is a potent and selective REV-ERBa agonist with a well-defined pharmacodynamic
profile. Its ability to modulate the circadian clock machinery through the repression of Bmall
and Clock transcription underscores its therapeutic potential in a variety of disease contexts.
The data and protocols presented in this guide provide a comprehensive foundation for
researchers and drug development professionals working with this compound and other REV-
ERB modulators. Further investigation into the long-term efficacy and safety of SR-29065 is
warranted to fully elucidate its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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